molecular formula C12H12N4O2 B2373935 Furan-3-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone CAS No. 2310124-00-4

Furan-3-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

Cat. No.: B2373935
CAS No.: 2310124-00-4
M. Wt: 244.254
InChI Key: GCKXZUFWFWQCLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Furan-3-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone” is a synthetic compound. It is related to a series of compounds that have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of similar compounds involves the design of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . A new catalyst-free, one-pot synthesis of polysubstituted furans has been reported, which involves a multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Evaluation

A study highlighted the microwave-assisted synthesis of pyrazoline and pyridinyl methanone derivatives, demonstrating higher yields, environmental friendliness, and reduced reaction times compared to conventional methods. These compounds exhibited significant in vivo anti-inflammatory and in vitro antibacterial activities. Molecular docking results suggested their potential as templates for anti-inflammatory drugs (Ravula et al., 2016).

Aza-Piancatelli Rearrangement for Cyclopentenone Derivatives

Research into the aza-Piancatelli rearrangement facilitated the synthesis of trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol, yielding products with high selectivity and good yields in short reaction times. This method underscores the versatility of furan derivatives in synthesizing complex cyclic compounds (Reddy et al., 2012).

Protein Tyrosine Kinase Inhibitory Activity

A series of furan-2-yl(phenyl)methanone derivatives were synthesized and evaluated for their in vitro protein tyrosine kinase inhibitory activity. Several derivatives showed promising activity, comparable or superior to that of genistein, a reference compound. This study provides insight into the structure-activity relationships of these compounds (Zheng et al., 2011).

Antimicrobial and Antioxidant Activities

Pyrazole derivatives containing furan moieties were synthesized and assessed for their antibacterial and antioxidant activities. These compounds exhibited moderate activity against Gram-positive and Gram-negative bacteria and showed moderate antioxidant activities. Molecular docking analysis further supported the antibacterial potential of these compounds (Lynda, 2021).

Novel Synthesis Techniques

Research has also focused on innovative synthesis techniques for furan derivatives, including Prins cyclization and aza-Piancatelli rearrangement, to create hexahydro-1H-furo[3,4-c]pyran derivatives and 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives, respectively. These studies highlight the synthetic utility of furan compounds in generating structurally diverse and complex molecules (Reddy et al., 2012; Reddy et al., 2014).

Properties

IUPAC Name

furan-3-yl-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c17-12(9-1-4-18-8-9)16-6-10(7-16)15-11-5-13-2-3-14-11/h1-5,8,10H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKXZUFWFWQCLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=COC=C2)NC3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.